molecular formula C10H15NO2 B13510419 Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate

Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate

Cat. No.: B13510419
M. Wt: 181.23 g/mol
InChI Key: KUDJTZGRENUJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate is not well-documented in the search results. Generally, such compounds exert their effects through interactions with specific molecular targets and pathways, which could include enzyme inhibition, receptor binding, or modulation of biochemical pathways.

Comparison with Similar Compounds

Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their reactivity, selectivity, and specific applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 2,3,5,8-tetrahydro-1H-indolizine-8a-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-3H,4-8H2,1H3

InChI Key

KUDJTZGRENUJBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCN1CC=CC2

Origin of Product

United States

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